An In-Depth Technical Guide to (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
An In-Depth Technical Guide to (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and potential pharmacological profile of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. As a chiral amine with a fluorine-substituted phenyl ring, this compound is of significant interest to researchers in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's characteristics, supported by established scientific principles and data from analogous structures.
Introduction
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral molecule belonging to the phenethylamine class. The presence of a fluorine atom at the ortho position of the phenyl ring and a chiral center at the alpha-carbon of the ethylamine side chain are key structural features that are expected to impart distinct biological and chemical properties. Substituted phenethylamines are a well-established class of psychoactive compounds that modulate monoamine neurotransmitter systems. The introduction of fluorine is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and receptor binding affinity. This guide will delve into the known and predicted characteristics of this specific enantiomer.
Chemical and Physical Properties
Precise experimental data for some of the physical properties of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride are not widely available in the published literature. The following table summarizes its key identifiers and a combination of reported and estimated properties.
| Property | Value | Source(s) |
| IUPAC Name | (1S)-1-(2-fluorophenyl)propan-1-amine;hydrochloride | N/A |
| Synonyms | (S)-1-(2-Fluorophenyl)propylamine HCl | [1] |
| CAS Number | 1075715-56-8; 1310923-28-4 | [1][2] |
| Molecular Formula | C₉H₁₃ClFN | [1][3] |
| Molecular Weight | 189.66 g/mol | [1][3] |
| Appearance | Solid (predicted) | [4] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Expected to be soluble in water and polar organic solvents | N/A |
Synthesis and Manufacturing
While a specific, detailed industrial synthesis protocol for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is not publicly available, a plausible and efficient laboratory-scale synthesis can be designed based on established methods for chiral amine synthesis. A common and effective approach is the asymmetric reduction of a corresponding prochiral ketone.
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from 2'-fluoropropiophenone:
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Asymmetric Reductive Amination: The prochiral ketone, 2'-fluoropropiophenone, can be converted to the chiral amine through asymmetric reductive amination. This can be achieved using a chiral auxiliary or, more efficiently, with a biocatalytic approach employing a transaminase enzyme.
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Salt Formation: The resulting free amine is then treated with hydrochloric acid to form the stable hydrochloride salt.
Caption: Proposed two-step synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.
Detailed Experimental Protocol (Proposed)
Step 1: Biocatalytic Asymmetric Reductive Amination of 2'-Fluoropropiophenone
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Rationale: Biocatalytic methods, particularly using transaminases, are highly valued for their exceptional enantioselectivity and operation under mild conditions, minimizing by-product formation.
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Procedure:
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To a temperature-controlled reactor, add a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).
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Add the amine donor, such as isopropylamine (IPA), and pyridoxal 5'-phosphate (PLP) cofactor.
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Introduce the S-selective transaminase enzyme preparation.
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Add the substrate, 2'-fluoropropiophenone, to the reaction mixture.
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Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.
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Monitor the reaction progress by HPLC until the substrate is consumed.
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Upon completion, acidify the mixture to stop the reaction and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Step 2: Formation of the Hydrochloride Salt
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Rationale: The hydrochloride salt form of amines generally exhibits improved stability and handling characteristics compared to the free base.
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Procedure:
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Dissolve the crude (S)-1-(2-Fluorophenyl)propan-1-amine from Step 1 in a suitable organic solvent like ethyl acetate.
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Cool the solution in an ice bath.
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Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.
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Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and enantiomeric excess of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
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δ 8.5-9.0 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺).
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δ 7.2-7.6 ppm (multiplet, 4H): Aromatic protons of the 2-fluorophenyl ring.
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δ 4.5-4.7 ppm (multiplet, 1H): Methine proton (-CH-) at the chiral center.
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δ 1.8-2.0 ppm (multiplet, 2H): Methylene protons (-CH₂-) of the propyl group.
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δ 0.9-1.1 ppm (triplet, 3H): Methyl protons (-CH₃) of the propyl group.
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Chiral High-Performance Liquid Chromatography (HPLC)
A robust chiral HPLC method is essential for determining the enantiomeric purity of the final product.
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Proposed HPLC Method:
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Column: A polysaccharide-based chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate).
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Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting point would be Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Expected Outcome: Baseline separation of the (S) and (R) enantiomers.
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Caption: Workflow for chiral HPLC analysis.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. For the free base, the expected molecular ion peak [M+H]⁺ would be at m/z 154.1.
Pharmacological Profile and Biological Activity
Specific pharmacological data for (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is not available in the public domain. However, based on its structural similarity to other fluorinated phenethylamines, a plausible pharmacological profile can be inferred.
Expected Mechanism of Action
Substituted phenethylamines are known to act as modulators of monoamine neurotransmitter systems, primarily affecting dopamine, norepinephrine, and serotonin pathways. They can act as releasing agents and/or reuptake inhibitors of these neurotransmitters. The introduction of a fluorine atom can significantly impact the compound's interaction with monoamine transporters and receptors.
Caption: Potential mechanism of action at the synapse.
Influence of Fluorine Substitution
The presence of the ortho-fluoro substituent is expected to have several effects:
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Metabolic Stability: Fluorine substitution can block sites of metabolism, potentially increasing the compound's half-life.
-
Lipophilicity: The fluorine atom can increase the lipophilicity of the molecule, which may affect its ability to cross the blood-brain barrier.
-
Receptor Binding: The electronegativity of fluorine can alter the electronic properties of the phenyl ring, potentially influencing binding affinity and selectivity for specific transporters or receptors.
Potential Applications
Given its structure, (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride could be investigated as a potential therapeutic agent for central nervous system disorders. It may also serve as a valuable building block for the synthesis of more complex pharmaceutical compounds.
Safety and Handling
Hazard Identification
Based on available safety data sheets for the racemic mixture and related compounds, (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is associated with the following hazards[5]:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Recommended Handling Procedures
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Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.
Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral compound with significant potential in the field of medicinal chemistry. While specific experimental data for some of its properties are limited, this guide provides a comprehensive overview based on its chemical structure and the established properties of related compounds. The proposed synthesis and analytical methods offer a robust framework for researchers working with this molecule. Further investigation into its pharmacological profile is warranted to fully elucidate its potential as a therapeutic agent or a key synthetic intermediate.
References
-
1-(2-Fluorophenyl)propan-1-amine hydrochloride | CAS 1955554-65-0. American Elements. Available at: [Link]
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(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. Seedion. Available at: [Link]
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1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. SDS Manager. Available at: [Link]
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(1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride. PubChem. Available at: [Link]
- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
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